molecular formula C16H15FN2O2 B2816408 2-(2-Fluoropyridine-4-carbonyl)-5-methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1797272-02-6

2-(2-Fluoropyridine-4-carbonyl)-5-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2816408
CAS No.: 1797272-02-6
M. Wt: 286.306
InChI Key: SQOUPQLQVNFMPW-UHFFFAOYSA-N
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Description

2-(2-Fluoropyridine-4-carbonyl)-5-methoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that combines a fluoropyridine moiety with a tetrahydroisoquinoline structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoropyridine-4-carbonyl)-5-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoropyridine-4-carbonyl)-5-methoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: 2-(2-Hydroxypyridine-4-carbonyl)-5-methoxy-1,2,3,4-tetrahydroisoquinoline.

    Reduction: 2-(2-Fluoropyridine-4-hydroxyl)-5-methoxy-1,2,3,4-tetrahydroisoquinoline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluoropyridine-4-carbonyl)-5-methoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluoropyridine-4-carbonyl)-5-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The tetrahydroisoquinoline structure may enhance the compound’s ability to cross biological membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloropyridine-4-carbonyl)-5-methoxy-1,2,3,4-tetrahydroisoquinoline
  • 2-(2-Bromopyridine-4-carbonyl)-5-methoxy-1,2,3,4-tetrahydroisoquinoline

Uniqueness

The presence of the fluorine atom in 2-(2-Fluoropyridine-4-carbonyl)-5-methoxy-1,2,3,4-tetrahydroisoquinoline imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its chloro and bromo analogs.

Properties

IUPAC Name

(2-fluoropyridin-4-yl)-(5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c1-21-14-4-2-3-12-10-19(8-6-13(12)14)16(20)11-5-7-18-15(17)9-11/h2-5,7,9H,6,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOUPQLQVNFMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCN(C2)C(=O)C3=CC(=NC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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